molecular formula C21H24N2O5 B2364353 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-80-9

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2364353
CAS No.: 941978-80-9
M. Wt: 384.432
InChI Key: WYTNKXURTKNVCO-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications. It has a molecular weight of 401.47 g/mol and is known for its unique chemical structure, which includes methoxy groups and a piperidinyl moiety.

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Chemical Reactions Analysis

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including its use in drug development.

    Industry: It has applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other benzamide derivatives. Similar compounds include:

  • N-(4-methoxyphenyl)benzamide
  • N-(3-methoxyphenyl)benzamide
  • N-(2-methoxyphenyl)benzamide

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-15-8-9-16(18(13-15)27-2)21(25)22-14-7-10-17(19(12-14)28-3)23-11-5-4-6-20(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNKXURTKNVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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